molecular formula C12H11NO3 B14451645 2-Propenoic acid, 2-cyano-3-(3-methoxyphenyl)-, methyl ester CAS No. 72955-40-9

2-Propenoic acid, 2-cyano-3-(3-methoxyphenyl)-, methyl ester

Cat. No.: B14451645
CAS No.: 72955-40-9
M. Wt: 217.22 g/mol
InChI Key: HAKQTDWWXNOUOD-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-cyano-3-(3-methoxyphenyl)-, methyl ester is an organic compound with the molecular formula C12H11NO3. This compound is known for its unique structure, which includes a cyano group, a methoxyphenyl group, and a methyl ester group. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-cyano-3-(3-methoxyphenyl)-, methyl ester typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-(3-methoxyphenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions at the cyano group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Solvents: Acetone, ethanol, dichloromethane

Major Products

    Oxidation: 2-Propenoic acid, 2-carboxy-3-(3-methoxyphenyl)-, methyl ester

    Reduction: 2-Propenoic acid, 2-amino-3-(3-methoxyphenyl)-, methyl ester

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-(3-methoxyphenyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-cyano-3-(3-methoxyphenyl)-, methyl ester exerts its effects involves interactions with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester
  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
  • 2-Propenoic acid, 3-(4-methoxyphenyl)-

Uniqueness

2-Propenoic acid, 2-cyano-3-(3-methoxyphenyl)-, methyl ester is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the cyano group with the methoxyphenyl and methyl ester groups makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

methyl 2-cyano-3-(3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-5-3-4-9(7-11)6-10(8-13)12(14)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKQTDWWXNOUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372273
Record name 2-Propenoic acid, 2-cyano-3-(3-methoxyphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72955-40-9
Record name 2-Propenoic acid, 2-cyano-3-(3-methoxyphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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